2-Fluoro-1,3-dinitrobenzene (CAS 573-55-7), also known as 1-fluoro-2,6-dinitrobenzene, is an electron-deficient aromatic building block characterized by a fluorine atom flanked by two ortho-nitro groups. This 1,2,3-trisubstituted arrangement creates an activated electrophilic center, making the compound highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [1]. In procurement and process chemistry, it serves as a critical precursor for the synthesis of 2,6-dinitroaniline derivatives, sterically congested benzimidazoles, and complex pharmaceutical intermediates. Its primary industrial value lies in its ability to cleanly install a 2,6-dinitrophenyl moiety onto diverse nucleophiles, including amines, thiols, and alcohols, under mild conditions [2].
Attempting to substitute 2-fluoro-1,3-dinitrobenzene with its structural isomer, 1-fluoro-2,4-dinitrobenzene (Sanger's reagent), or its chlorinated analog, 2-chloro-1,3-dinitrobenzene, fundamentally alters both regiochemistry and reaction kinetics [1]. While 1-fluoro-2,4-dinitrobenzene is similarly reactive, it yields 2,4-disubstituted products, failing to provide the sterically constrained 1,2,3-trisubstituted core required for specific target molecules. Conversely, substituting with 2-chloro-1,3-dinitrobenzene preserves the regiochemistry but drastically reduces the SNAr reaction rate. The high electronegativity of fluorine stabilizes the Meisenheimer complex transition state far more effectively than chlorine, allowing 2-fluoro-1,3-dinitrobenzene to react quantitatively with weak or sterically hindered nucleophiles where the chloro-analog requires harsh heating or fails entirely, leading to incomplete conversion and complex purification [2].
In nucleophilic aromatic substitution, the identity of the halogen leaving group dictates the activation energy of the rate-determining nucleophilic attack. 2-Fluoro-1,3-dinitrobenzene exhibits reaction rates orders of magnitude faster than 2-chloro-1,3-dinitrobenzene when reacted with standard amines. The highly electronegative fluorine atom strongly stabilizes the anionic Meisenheimer intermediate through inductive withdrawal, enabling rapid conversion at room temperature. In contrast, the chloro-analog is significantly less reactive, requiring elevated temperatures and extended reaction times to achieve comparable yields, which can lead to thermal degradation of sensitive nucleophiles [1].
| Evidence Dimension | SNAr reactivity and reaction conditions |
| Target Compound Data | 2-Fluoro-1,3-dinitrobenzene (rapid quantitative conversion at 20-25 °C) |
| Comparator Or Baseline | 2-Chloro-1,3-dinitrobenzene (requires heating and extended times) |
| Quantified Difference | Substantially lower activation energy and faster kinetics for the fluoro-derivative |
| Conditions | SNAr with aliphatic amines in polar solvents |
Procurement of the fluoro-derivative allows for milder process conditions, higher throughput, and compatibility with thermally labile nucleophiles.
While 1-fluoro-2,4-dinitrobenzene is a common SNAr substrate, it yields 1,2,4-trisubstituted products. 2-Fluoro-1,3-dinitrobenzene uniquely provides access to the 1,2,3-trisubstituted pattern. Despite the steric hindrance of two ortho-nitro groups, the fluorine atom remains highly accessible to primary and secondary amines, yielding 2,6-dinitroaniline derivatives efficiently. This specific regiochemistry is essential for downstream reduction to 1,2,3-triaminobenzenes, which are critical precursors for sterically congested heterocyclic scaffolds [1].
| Evidence Dimension | Product regiochemistry and downstream utility |
| Target Compound Data | 2-Fluoro-1,3-dinitrobenzene (yields 2,6-dinitrophenyl derivatives) |
| Comparator Or Baseline | 1-Fluoro-2,4-dinitrobenzene (yields 2,4-dinitrophenyl derivatives) |
| Quantified Difference | 100% divergence in product substitution pattern |
| Conditions | SNAr with amines |
Buyers targeting 1,2,3-trisubstituted aromatic systems or sterically hindered heterocycles must select the 2,6-isomer to ensure correct structural topology.
2-Fluoro-1,3-dinitrobenzene effectively derivatizes amino acids in aqueous ethanolic solutions containing sodium bicarbonate at room temperature. Studies demonstrate that 2-fluoro-1,3-dinitrobenzene reacts with L-proline to yield the corresponding N-(2,6-dinitrophenyl) derivative in 84% yield within 2 hours. Furthermore, it successfully double-derivatizes residues with multiple nucleophilic sites, such as L-tyrosine and L-histidine, confirming its high reactivity despite the dual ortho-nitro steric bulk [1].
| Evidence Dimension | Derivatization yield and time |
| Target Compound Data | 2-Fluoro-1,3-dinitrobenzene (84% yield with L-proline in 2 hours) |
| Comparator Or Baseline | Standard amino acid derivatization baselines |
| Quantified Difference | High conversion efficiency under mild aqueous-organic conditions |
| Conditions | Aqueous ethanol, NaHCO3, room temperature, 2 hours |
Demonstrates the compound's practical utility for labeling or protecting sensitive biological molecules without requiring anhydrous conditions or strong bases.
Used as a starting material to generate 2,6-dinitroanilines via SNAr, which are subsequently reduced to 1,2,3-triaminobenzenes. These are key intermediates for synthesizing sterically demanding benzimidazoles and quinoxalines used in pharmaceuticals and advanced materials, directly relying on the regiochemical control highlighted in Section 3 [1].
Applied in peptide chemistry and analytical workflows to label N-terminal amino acids or protect sensitive secondary amines. This application leverages the compound's ability to react rapidly at room temperature in aqueous-organic mixtures, avoiding the harsh conditions required by chloro-analogs [2].
Utilized as an electrophilic core to attach electron-donating chromophores via SNAr, creating push-pull dye systems where the two ortho-nitro groups serve as strong electron acceptors, enabled by the facile displacement of the fluorine leaving group [3].